Cas no 338753-20-1 (4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide)

4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
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- MDL: MFCD00141900
4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB297337-1 g |
4-(2,6-Dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide; . |
338753-20-1 | 1 g |
€1,312.80 | 2023-07-20 | ||
abcr | AB297337-500mg |
4-(2,6-Dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide; . |
338753-20-1 | 500mg |
€678.60 | 2025-02-19 | ||
A2B Chem LLC | AI72662-10mg |
4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide |
338753-20-1 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI72662-1g |
4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide |
338753-20-1 | >90% | 1g |
$1295.00 | 2024-04-20 | |
Ambeed | A918224-1g |
4-(2,6-Dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide |
338753-20-1 | 90% | 1g |
$611.0 | 2024-04-19 | |
A2B Chem LLC | AI72662-5mg |
4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide |
338753-20-1 | >90% | 5mg |
$214.00 | 2024-04-20 | |
abcr | AB297337-500 mg |
4-(2,6-Dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide; . |
338753-20-1 | 500 mg |
€678.60 | 2023-07-20 | ||
abcr | AB297337-1g |
4-(2,6-Dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide; . |
338753-20-1 | 1g |
€1312.80 | 2025-02-19 | ||
A2B Chem LLC | AI72662-500mg |
4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide |
338753-20-1 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI72662-1mg |
4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide |
338753-20-1 | >90% | 1mg |
$201.00 | 2024-04-20 |
4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamideに関する追加情報
Professional Introduction to 4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide (CAS No. 338753-20-1)
4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 338753-20-1, represents a novel class of molecules with potential applications in medicinal chemistry. The structural features of this compound, particularly the presence of a 4-(2,6-dichlorobenzoyl) moiety and a N-methyl-1H-pyrrole-2-carboxamide backbone, make it an intriguing candidate for further exploration in drug discovery.
The< strong>4-(2,6-dichlorobenzoyl) group introduces a high degree of electrophilicity to the molecule, which can be exploited in various chemical reactions and interactions. This feature is particularly valuable in the design of active pharmaceutical ingredients (APIs) where specific binding interactions with biological targets are desired. The< strong>N-methyl-1H-pyrrole-2-carboxamide moiety, on the other hand, provides a stable heterocyclic framework that can enhance the metabolic stability and bioavailability of potential drug candidates.
In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various therapeutic areas. The< strong>pyrrole scaffold is one of the most widely studied heterocycles in medicinal chemistry due to its ability to interact with a diverse range of biological targets. The incorporation of chloro substituents in the benzoyl group further enhances the pharmacological properties of this compound by increasing its lipophilicity and binding affinity.
Recent studies have demonstrated the potential of< strong>4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide as a lead compound in the development of novel therapeutic agents. For instance, researchers have explored its activity against various enzymes and receptors involved in inflammatory pathways. The< strong>dichlorobenzoyl moiety has been shown to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.
The< strong>N-methyl group in the molecule contributes to its overall stability and solubility profile, making it an attractive candidate for further optimization. Additionally, the< strong>pyrrole-2-carboxamide backbone provides a unique structural motif that can be further modified to enhance binding interactions with biological targets. This flexibility allows for the design of derivatives with improved pharmacokinetic properties and reduced toxicity.
The synthesis of< strong>4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in achieving efficient and scalable synthesis. These methods not only improve the overall yield but also minimize side reactions, leading to higher purity and better pharmacological activity.
In conclusion, 4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide (CAS No. 338753-20-1) represents a promising compound in the field of pharmaceutical research. Its unique structural features and potential applications in drug discovery make it an attractive candidate for further exploration. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play a significant role in the development of novel therapeutic agents.
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